(2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol
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Overview
Description
(2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a chiral compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of various alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
(2S,4R)-(4-Methyl-piperidin-2-yl)-methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,4R)-(4-Chloromethyl-piperidin-2-yl)-methanol: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in (2S,4R)-(4-Trifluoromethyl-piperidin-2-yl)-methanol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds. These characteristics enhance its potential in various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJCLUGOTXDFM-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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